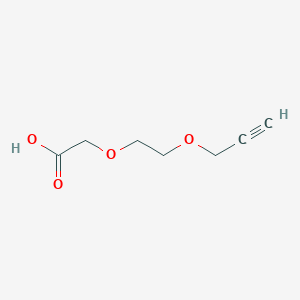
2-benzyl-1lambda6,2-thiazolidine-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of benzylamine with carbon disulfide and an alkyl halide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield and purity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to improve selectivity and reduce environmental impact .
化学反应分析
Types of Reactions
2-Benzyl-1lambda6,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
科学研究应用
2-Benzyl-1lambda6,2-thiazolidine-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-benzyl-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. These effects are mediated through the binding of the compound to proteins and nucleic acids, altering their function and expression .
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Thiosemicarbazides: Exhibits antibacterial activity.
Uniqueness
2-Benzyl-1lambda6,2-thiazolidine-1,1-dione stands out due to its unique combination of a benzyl group and a thiazolidine ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and material science .
属性
CAS 编号 |
91818-96-1 |
|---|---|
分子式 |
C10H13NO2S |
分子量 |
211.28 g/mol |
IUPAC 名称 |
2-benzyl-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C10H13NO2S/c12-14(13)8-4-7-11(14)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI 键 |
TZKMAPDWYRGEOB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(S(=O)(=O)C1)CC2=CC=CC=C2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



